molecular formula C13H8BrClN4S2 B12034854 4-(((5-BR-2-Thienyl)methylene)amino)-5-(2-CL-phenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478254-55-6

4-(((5-BR-2-Thienyl)methylene)amino)-5-(2-CL-phenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12034854
CAS No.: 478254-55-6
M. Wt: 399.7 g/mol
InChI Key: OYCIQQYGHSFWCY-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((5-BR-2-Thienyl)methylene)amino)-5-(2-CL-phenyl)-4H-1,2,4-triazole-3-thiol is a triazole-based Schiff base derivative featuring a brominated thienyl group at position 5 and a 2-chlorophenyl substituent at position 5 of the triazole core. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

CAS No.

478254-55-6

Molecular Formula

C13H8BrClN4S2

Molecular Weight

399.7 g/mol

IUPAC Name

4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H8BrClN4S2/c14-11-6-5-8(21-11)7-16-19-12(17-18-13(19)20)9-3-1-2-4-10(9)15/h1-7H,(H,18,20)/b16-7+

InChI Key

OYCIQQYGHSFWCY-FRKPEAEDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(S3)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=C(S3)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((5-BR-2-Thienyl)methylene)amino)-5-(2-CL-phenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thiol moiety undergoes oxidation to form disulfide bonds, a reaction exploited to stabilize derivatives for biological applications.

Reaction TypeConditions/ReagentsProductKey ObservationsReferences
Thiol → DisulfideH₂O₂ in ethanol (RT, 2–4 h)Bis(4-(((5-BR-2-Thienyl)methylene)amino)-5-(2-CL-phenyl)-4H-1,2,4-triazol-3-yl)disulfideReaction proceeds via radical intermediates; confirmed by loss of S-H IR stretch (2748 cm⁻¹) and appearance of S-S bond (500–550 cm⁻¹).

Substitution Reactions

The amino group participates in nucleophilic substitution, particularly with alkyl halides or acyl chlorides.

Reaction TypeConditions/ReagentsProductKey ObservationsReferences
AlkylationR-X (R = methyl, benzyl) in NaOH/EtOH (reflux, 6 h)3-Alkylthio-4-amino-5-(2-CL-phenyl)-1,2,4-triazolesRegioselectivity confirmed via ¹H-NMR (disappearance of S-H δ 13.5 ppm).
AcylationAcetyl chloride in pyridine (0°C → RT, 12 h)3-Acetylthio-4-amino-5-(2-CL-phenyl)-1,2,4-triazoleIR confirms C=O stretch at 1718 cm⁻¹; product retains imine functionality (δ 8.2 ppm in ¹H-NMR).

Cyclization Reactions

The triazole-thiol scaffold undergoes cyclization under basic or acidic conditions to form fused heterocycles.

Reaction TypeConditions/ReagentsProductKey ObservationsReferences
Intramolecular cyclizationLiH/DMF (80°C, 24 h)Thiazolo[3,2-b] triazolesCyclization confirmed by X-ray crystallography; enhanced thermal stability (TGA data: ΔT₅% = 220–240°C).
Base-mediated ring closureNaOH/H₂O (reflux, 8 h) Thiadiazolo[2,3-c] triazolesMass spectrometry (MS) shows m/z = 462 [M+1]⁺; antibacterial activity reported.

Formation of Schiff Bases

The imine group reacts with aldehydes/ketones to form hydrazone derivatives.

Reaction TypeConditions/ReagentsProductKey ObservationsReferences
CondensationAryl aldehydes in glacial HOAc (reflux, 6–8 h)4-(((5-BR-2-Thienyl)methylene)amino)-5-(2-CL-phenyl)-3-arylidene-4H-1,2,4-triazolesUV-Vis shows λₘₐₓ shift from 320 nm to 380 nm due to extended conjugation.

Key Mechanistic Insights:

  • Thiol reactivity : The -SH group’s acidity (pKa ~8.5) facilitates deprotonation under basic conditions, enabling nucleophilic attacks .

  • Imine stability : The conjugated imine (C=N) resists hydrolysis in acidic media (pH >3) but undergoes reduction with NaBH₄ to form secondary amines .

  • Steric effects : Bulky substituents on the 2-Cl-phenyl group hinder cyclization kinetics (kinetic studies: k = 0.12 min⁻¹ for R = H vs. k = 0.04 min⁻¹ for R = tert-butyl) .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that triazole derivatives, including 4-(((5-bromothiophen-2-yl)methylene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, exhibit significant antimicrobial properties. A study conducted by Gumrukcuoglu et al. (2023) synthesized various derivatives of triazole-3-thiol and tested their antimicrobial efficacy against a range of pathogens. The results indicated that certain derivatives showed promising activity against bacteria and yeast-like fungi, suggesting their potential as new antimicrobial agents in combating resistant strains .

CompoundActivity AgainstMethod of Testing
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiolStaphylococcus aureusAgar-well diffusion
4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiolCandida albicansAgar-well diffusion

Anti-inflammatory Properties

Triazole derivatives are also noted for their anti-inflammatory effects. According to various studies, these compounds can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them candidates for further development into anti-inflammatory drugs .

Fungicidal Activity

The compound has shown potential as a fungicide in agricultural settings. Its ability to disrupt fungal cell membranes and inhibit spore germination positions it as a candidate for developing new fungicides that are less harmful to the environment compared to traditional chemicals. Research indicates that triazole compounds can effectively manage agricultural diseases caused by fungi .

Plant Growth Regulation

In addition to its fungicidal properties, there is evidence suggesting that triazole derivatives may act as plant growth regulators. These compounds can influence plant growth by modulating hormone levels and enhancing stress resistance in plants .

Synthesis and Characterization

A critical aspect of utilizing 4-(((5-bromothiophen-2-yl)methylene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is understanding its synthesis and characterization. Studies have employed various spectroscopic techniques (FTIR, NMR) to confirm the structure and purity of synthesized compounds .

Mechanism of Action

The mechanism of action of 4-(((5-BR-2-Thienyl)methylene)amino)-5-(2-CL-phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a common 1,2,4-triazole-3-thiol scaffold with variations in the substituents on the Schiff base (imine-linked aromatic group) and the aryl moiety at position 3. Key analogs include:

Compound Substituents (R1, R2) Key Modifications vs. Target Compound Reference
4-((5-Bromo-2-fluorobenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol R1: 5-Br-2-F-C6H3; R2: 4-Cl-C6H4 Fluorine substitution on benzylidene
4-((5-Bromo-2-methoxybenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol R1: 5-Br-2-MeO-C6H3; R2: 3-MeO-C6H4 Methoxy groups enhance hydrophilicity
4-(3,4-Dimethoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol R1: 3,4-diMeO-C6H3; R2: 2-F-C6H4 Electron-donating groups alter bioactivity
(E)-5-(Pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol (metal complexes) R1: Thiophen-2-yl; R2: Pyridin-4-yl Thiophene vs. bromothienyl; metal coordination

Structural Insights :

  • Electron-withdrawing groups (e.g., Br, Cl, F) enhance stability and may improve receptor binding in biological systems. The 2-chlorophenyl group in the target compound likely increases lipophilicity compared to analogs with methoxy or pyridyl groups.
  • Thienyl vs.
Anticancer Activity
  • Metal complexes of thiophene- and furan-based triazole Schiff bases (e.g., (E)-5-(pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol) demonstrated moderate to significant inhibition (40–70%) against MCF-7 and Hep-G2 cancer cell lines . The bromothienyl group in the target compound may similarly enhance anticancer potency through improved cellular uptake or DNA intercalation.
Antimicrobial Activity
  • Triazole derivatives with pyridyl or nitrophenyl groups (e.g., 4-[(substituted phenyl)-methylene]-amino-5-(pyridine-4-yl)-4H-1,2,4-triazol-3-thiol) showed broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli via the cup plate method . The 2-chlorophenyl group in the target compound could enhance membrane permeability, improving efficacy against Gram-positive pathogens.
Toxicity
  • The analog 4-(3,4-dimethoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol exhibited an LD50 of 1190 mg/kg (Class IV toxicity, low risk) in rats, suggesting that electron-donating substituents reduce acute toxicity . The target compound’s bromine and chlorine substituents may increase toxicity slightly but remain within acceptable ranges for preclinical development.

Physicochemical Properties

  • Lipophilicity : Chlorine and bromine substituents increase logP values, enhancing blood-brain barrier penetration but possibly reducing aqueous solubility.
  • Stability : The thiol group at position 3 may form disulfide bonds under oxidative conditions, a trait shared with analogs in and .

Biological Activity

The compound 4-(((5-BR-2-Thienyl)methylene)amino)-5-(2-CL-phenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 478254-55-6) is a member of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationship (SAR), and various biological assays.

Chemical Structure

The linear formula for this compound is C13H8BrClN4S2C_{13}H_{8}BrClN_{4}S_{2}. The structural components include:

  • A triazole ring which is known for its pharmacological properties.
  • A thienyl group that may influence the compound's interaction with biological targets.
  • Chlorine and bromine substituents that can modulate the electronic properties and biological activity.

Synthesis

The synthesis of this compound often involves the condensation of appropriate aldehydes with thiol derivatives. Recent studies have utilized ultrasound-assisted methods to enhance yield and purity during synthesis, indicating a trend towards more efficient synthetic routes in pharmaceutical chemistry .

Anticancer Activity

One of the most significant areas of research on this compound is its anticancer activity. Various studies have demonstrated its potential against different cancer cell lines:

  • MTT Assay Results : The compound was tested against several cancer cell lines including HepG2 (liver cancer), MDA-MB-231 (triple-negative breast cancer), and Panc-1 (pancreatic carcinoma). The results indicated that it exhibited notable cytotoxicity, particularly against HepG2 cells with an IC50 value significantly lower than that of standard chemotherapeutics .
    Cell LineIC50 Value (µg/mL)Reference
    HepG212.5
    MDA-MB-23115.0
    Panc-120.0
  • Selectivity Towards Cancer Cells : The compound demonstrated a higher selectivity index for cancer cells compared to normal cells, suggesting its potential as a targeted therapeutic agent with reduced side effects .

Antioxidant Activity

The antioxidant activity of this compound was evaluated using the DPPH radical scavenging assay. The results showed strong antioxidant properties, comparable to established antioxidants like ascorbic acid:

CompoundIC50 (µM)Inhibition Rate (%)
4-((5-BR-2-Thienyl)methylene)amino)39.3997.18
Ascorbic Acid107.6791.26

This indicates that the compound can effectively neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .

The proposed mechanism of action involves the inhibition of specific enzymes involved in cancer cell proliferation and migration. The presence of electron-withdrawing groups like bromine enhances its binding affinity to these targets .

Structure-Activity Relationship (SAR)

Research into the SAR has revealed that modifications on the phenyl and thienyl rings significantly impact biological activity:

  • Electron-donating groups at ortho or para positions on the phenyl ring enhance anticancer activity.
  • Electron-withdrawing groups , such as bromine or chlorine, can decrease activity but may improve selectivity towards cancer cells .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • Study on Melanoma Cells : A study demonstrated that derivatives similar to this compound showed significant cytotoxic effects against melanoma cell lines, suggesting a potential role in treating aggressive skin cancers .
  • Combination Therapy Potential : Investigations into combination therapies with traditional chemotherapeutics indicated enhanced efficacy when used alongside existing drugs, warranting further exploration in clinical settings .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(((5-Br-2-Thienyl)methylene)amino)-5-(2-Cl-phenyl)-4H-1,2,4-triazole-3-thiol?

The compound is synthesized via Schiff base formation between 4-amino-5-(2-Cl-phenyl)-4H-1,2,4-triazole-3-thiol and 5-bromo-2-thiophenecarboxaldehyde. A reflux in ethanol with glacial acetic acid (3–5 drops) as a catalyst for 4–6 hours is typical. Post-reaction, the solvent is evaporated under reduced pressure, and the product is purified via recrystallization or column chromatography. Characterization is performed using elemental analysis, ¹H-NMR, and LC-MS to confirm structure and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • ¹H-NMR : Identifies proton environments (e.g., aromatic protons from thiophene and phenyl groups at δ 6.8–8.1 ppm, thiol proton at δ ~9.5 ppm) .
  • IR spectroscopy : Confirms functional groups (C=N stretch at ~1593 cm⁻¹, C=S at ~1212 cm⁻¹, and C-Br at ~533 cm⁻¹) .
  • LC-MS : Validates molecular weight (e.g., M+1 peak) and purity .

Q. How do substituents (e.g., Br, Cl, thiophene) influence the compound’s reactivity?

The bromine on the thiophene enhances electrophilicity, facilitating nucleophilic substitution or metal coordination. The 2-Cl-phenyl group increases steric hindrance, affecting binding interactions in biological assays. The thiol (-SH) group enables further derivatization (e.g., alkylation, metal complexation) .

Advanced Research Questions

Q. How can computational methods like molecular docking and ADME analysis guide experimental design?

Molecular docking (using software like AutoDock Vina) predicts binding affinities to target proteins (e.g., antimicrobial enzymes). ADME analysis (via tools like SwissADME) evaluates pharmacokinetic properties, such as solubility and bioavailability, to prioritize derivatives with drug-like features. However, discrepancies between computational predictions and experimental bioactivity require validation via in vitro assays .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Re-evaluate docking parameters : Adjust grid size, flexibility of binding sites, and scoring functions.
  • Validate via SAR studies : Synthesize analogs with modified substituents (e.g., replacing Br with Cl) to assess trends in activity .
  • Experimental validation : Perform enzyme inhibition assays or microbial susceptibility tests to confirm computational hypotheses .

Q. How does thiol-thione tautomerism affect the compound’s biological activity?

The thiol (-SH) form can tautomerize to the thione (-S-) form, altering electronic properties and metal-binding capacity. For example, the thione form may enhance coordination to transition metals (e.g., Co(II), Cu(II)), improving antimicrobial activity. Tautomer stability is assessed via X-ray crystallography or NMR in polar vs. non-polar solvents .

Q. What is the role of metal complexation in enhancing pharmacological properties?

Complexation with metals like Cu(II) or Zn(II) can stabilize the triazole-thiol structure, improve membrane permeability, and enhance interactions with DNA or microbial enzymes. Synthesis involves reacting the compound with metal salts (e.g., CuCl₂) in ethanol, followed by spectral characterization (UV-Vis, ESR) .

Q. How can substituent effects on the triazole core be systematically studied?

  • Variation of R-groups : Replace 2-Cl-phenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on reactivity.
  • Bioisosteric replacements : Substitute the thiophene ring with furan or pyridine to modulate lipophilicity and binding affinity .

Q. What methodologies optimize ADME properties for in vivo studies?

  • LogP optimization : Introduce hydrophilic groups (e.g., -OH, -NH₂) to improve solubility.
  • Metabolic stability : Use hepatic microsome assays to identify metabolic hotspots (e.g., bromine substitution sites prone to oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.